Xanthine amine congener

概要

説明

キサンチンアミン類縁体は、強力な非選択的アデノシン受容体拮抗薬です。 睡眠調節、心臓血管機能、神経伝達などのさまざまな生理学的プロセスに関与するアデノシン受容体に対するアデノシンの作用を阻害することが知られています 。この化合物は、さまざまな生物学的システムにおけるアデノシン受容体の役割を研究するために、科学研究で広く使用されてきました。

2. 製法

合成経路と反応条件: キサンチンアミン類縁体の合成は、キサンチンコア構造から始まる複数のステップを伴います。 一般的な合成経路の1つは、キサンチン誘導体のアルキル化、それに続くアミノ化、およびその後の官能基化です 。

工業的製造方法: キサンチンアミン類縁体の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収量と純度が最適化されており、精製に高性能液体クロマトグラフィー(HPLC)などの高度な技術が使用されることがよくあります 。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of xanthine amine congener involves multiple steps, starting from the xanthine core structureOne common synthetic route involves the alkylation of xanthine derivatives followed by amination and subsequent functionalization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

反応の種類: キサンチンアミン類縁体は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて異なる誘導体を形成することができ、それらは異なる生物活性を有する可能性があります。

還元: 還元反応は、キサンチン環上の官能基を修飾し、その特性を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤がよく使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は異なる酸化状態を持つキサンチン誘導体の形成につながる可能性があり、置換反応はキサンチン環にさまざまな官能基を導入することができます 。

4. 科学研究への応用

キサンチンアミン類縁体は、科学研究において幅広い用途があります。

科学的研究の応用

Medicinal Chemistry

XAC has been instrumental in the development of novel therapeutic agents targeting adenosine receptors. The functionalized congener approach allows for structural modifications that enhance potency and selectivity without compromising biological activity. This method has led to the synthesis of various derivatives that exhibit improved pharmacokinetic properties .

Table 1: Potency of XAC Derivatives

| Compound | IC50 (nM) A1 | IC50 (nM) A2 | Notes |

|---|---|---|---|

| XAC | 1.8 | 114 | Non-selective antagonist |

| 1,3-Dipropyl-8-phenyl | 20 | - | High affinity for A2 receptors |

| Ethyl-substituted variant | <30 | - | Enhanced water solubility and stability |

Neuropharmacology

In neuropharmacological studies, XAC has been used to investigate its effects on neurotransmitter systems and behavior. Research indicates that XAC can modulate neurotransmission by antagonizing adenosine receptors, which play a crucial role in regulating neuronal excitability and synaptic transmission. For instance, studies have shown that XAC administration can influence convulsive activity in animal models .

Case Study: Effects on Hypoxia-Induced Coronary Resistance

A study focused on the role of interstitial and vascular adenosine during hypoxia demonstrated that XAC effectively modulates coronary vascular resistance. The findings suggest that XAC can be a valuable tool in understanding the cardiovascular implications of adenosine signaling under stress conditions .

Cardiovascular Research

XAC's ability to attenuate adenosine-induced vasodilation positions it as a potential candidate for cardiovascular therapies. By blocking adenosine receptors, XAC may counteract excessive vasodilation that can occur during ischemic events. This property is particularly relevant in developing treatments for conditions such as heart failure and myocardial infarction.

Table 2: Cardiovascular Effects of XAC

| Study Reference | Effect Observed | |

|---|---|---|

| Reduced coronary resistance during hypoxia | Supports potential use in ischemic conditions | |

| Modulation of vascular tone | Implications for heart disease therapies |

Future Directions and Innovations

The ongoing exploration of XAC derivatives continues to yield promising results. Recent advancements include the conjugation of fluorescent tags to XAC for imaging studies, enhancing the ability to visualize receptor interactions in real time . Such innovations are crucial for developing targeted therapies and understanding complex biological systems.

作用機序

キサンチンアミン類縁体は、アデノシン受容体に結合し、アデノシンの作用を阻害することによって効果を発揮します。この阻害は、通常アデノシン結合によって引き起こされる下流シグナル伝達経路の活性化を防ぎます。 この化合物は、A1、A2A、A2B、A3受容体など、複数のアデノシン受容体サブタイプに高い親和性を示します 。 これらの受容体を阻害することによって、キサンチンアミン類縁体は、神経伝達、血管拡張、免疫応答などのさまざまな生理学的プロセスを調節することができます 。

類似の化合物:

カフェイン: キサンチンアミン類縁体と比較して類似の効果がありますが、効力は劣る、よく知られたアデノシン受容体拮抗薬です.

テオフィリン: 気管支拡張薬およびアデノシン受容体拮抗薬として作用する別のキサンチン誘導体です.

テオブロミン: カカオやチョコレートに含まれる、効力が低いアデノシン受容体拮抗薬です.

独自性: キサンチンアミン類縁体は、その高い効力と複数のアデノシン受容体サブタイプの非選択的拮抗作用によって特徴付けられます。 この幅広いスペクトルの活性は、さまざまな生理学的および病理学的プロセスにおけるアデノシン受容体の複雑な役割を研究するための研究における貴重なツールとなっています 。

類似化合物との比較

Theophylline: Another xanthine derivative that acts as a bronchodilator and adenosine receptor antagonist.

Theobromine: A less potent adenosine receptor antagonist found in cocoa and chocolate.

Uniqueness: this compound is unique due to its high potency and non-selective antagonism of multiple adenosine receptor subtypes. This broad-spectrum activity makes it a valuable tool in research for studying the complex roles of adenosine receptors in various physiological and pathological processes .

生物活性

Xanthine amine congener (XAC) is a potent adenosine receptor antagonist, primarily known for its significant effects on the A1 and A2 adenosine receptors. This compound has garnered attention in various research studies due to its unique biological activities, including proconvulsant effects and modulation of vasodilation.

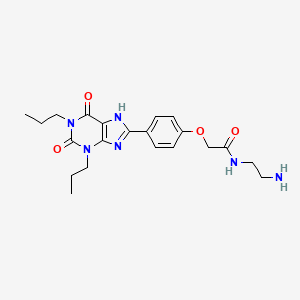

- Chemical Name: N-(2-Aminoethyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide dihydrochloride

- Molecular Weight: 501.41 g/mol

- Purity: ≥98%

Biological Activity

XAC exhibits notable antagonistic activity towards adenosine receptors:

- IC50 Values:

- A1 Receptor: 1.8 nM

- A2 Receptor: 114 nM

These values indicate that XAC is significantly more potent at the A1 receptor compared to the A2 receptor. The compound's antagonistic properties lead to various physiological effects, including:

- Vasodilation Inhibition: XAC effectively blocks adenosine-induced vasodilation, which is critical in cardiovascular responses .

- Proconvulsant Activity: Research has shown that XAC can induce convulsions in vivo, highlighting its potential implications in neurological studies .

Research Findings and Case Studies

Several studies have explored the biological implications of XAC:

- Convulsant Actions :

- Hypoxic Conditions :

- Mechanistic Insights :

Data Table: Summary of Biological Activities

特性

IUPAC Name |

N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQGIOAELHTLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10242595 | |

| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96865-92-8 | |

| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096865928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(4-((2-Aminoethyl)aminocarbonylmethyloxy)phenyl)-1,3-dipropylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does XAC interact with the adenosine A1 receptor?

A1: XAC binds competitively to the adenosine A1 receptor, preventing the binding of adenosine and other agonists. [, , , ] This competitive binding inhibits the downstream signaling cascade associated with A1 receptor activation.

Q2: What are the downstream effects of XAC binding to the A1 receptor?

A2: By blocking A1 receptor activation, XAC can reverse adenosine-mediated effects such as:* Inhibition of adenylyl cyclase activity and subsequent reduction in cAMP levels. [, , , ]* Reduction in potassium conductance leading to membrane depolarization. []* Modulation of neurotransmitter release in various tissues. [, ]

Q3: What is the molecular formula and weight of XAC?

A3: The molecular formula of XAC is C21H28N6O4, and its molecular weight is 428.48 g/mol.

Q4: Is there any available spectroscopic data for XAC?

A4: While specific spectroscopic data isn't explicitly detailed in the provided research, the synthesis and characterization of tritiated XAC ([3H]XAC) for use as a radioligand in binding studies are described. [] This implies the use of techniques like NMR and mass spectrometry for structural confirmation.

Q5: How stable is XAC under various experimental conditions?

A5: While detailed stability data isn't explicitly provided, XAC's use in various experimental settings like cell culture [, , ], isolated organ perfusion [, , ], and in vivo studies [, , ] suggests sufficient stability under those conditions.

Q6: What is the affinity of XAC for different adenosine receptor subtypes?

A6: XAC demonstrates high affinity for the A1 adenosine receptor (Kd values ranging from 0.17 nM in calf brain to 3.0 nM in guinea pig brain). [] It shows significantly lower affinity for A2A and A3 receptors. [, , , ]

Q7: How does the structure of XAC influence its selectivity for the A1 receptor?

A7: While detailed structure-activity relationship (SAR) studies are not extensively described within the provided research, modifications to the xanthine core structure and the amine side chain can significantly impact XAC's affinity and selectivity for different adenosine receptor subtypes. [, ]

Q8: What are the in vivo effects of XAC?

A9: XAC has been shown to:* Attenuate hypoxic vasodilation in isolated guinea pig hearts, suggesting a role for adenosine in mediating this response. []* Increase the occurrence of ischemia-induced ventricular fibrillation in isolated rat hearts, pointing to a potential protective role of endogenous adenosine. []* Inhibit the potentiating effect of adenosine on forskolin-induced cAMP accumulation in PC12 cells. []

Q9: What is the safety profile of XAC?

A9: Detailed toxicological data for XAC is not explicitly provided in the research excerpts.

Q10: What analytical methods are used to characterize and quantify XAC?

A11: Commonly employed techniques include:* Radioligand binding assays using tritiated XAC ([3H]XAC) to determine receptor affinity and density. [, , ]* High-performance liquid chromatography (HPLC) to measure XAC concentrations in biological samples. []

Q11: What research tools and resources are available for studying XAC and adenosine receptors?

A12: Key resources include:* Cell lines expressing various adenosine receptor subtypes. [, , ]* Radiolabeled ligands for binding studies. [, , ]* Selective agonists and antagonists for characterizing receptor subtypes and signaling pathways. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。